4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol

Anticonvulsant Drug Discovery VGSC Pharmacology Structure-Activity Relationship (SAR)

4-Allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol (CAS 669748-48-5) is a 4,5-disubstituted 1,2,4-triazole-3-thiol with molecular formula C15H20N4S and molecular weight 288.41 g/mol. The compound belongs to the 4-alkyl-5-aryl-1,2,4-triazole-3-thione/thiol scaffold, a privileged structure in medicinal chemistry with demonstrated anticonvulsant activity targeting voltage-gated sodium channels (VGSCs).

Molecular Formula C15H20N4S
Molecular Weight 288.4 g/mol
CAS No. 669748-48-5
Cat. No. B1275588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol
CAS669748-48-5
Molecular FormulaC15H20N4S
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)C2=NNC(=S)N2CC=C
InChIInChI=1S/C15H20N4S/c1-4-11-19-14(16-17-15(19)20)12-7-9-13(10-8-12)18(5-2)6-3/h4,7-10H,1,5-6,11H2,2-3H3,(H,17,20)
InChIKeyRAGPQLCQEQJMOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Essential Procurement and Differentiation Profile of 4-Allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol (CAS 669748-48-5)


4-Allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol (CAS 669748-48-5) is a 4,5-disubstituted 1,2,4-triazole-3-thiol with molecular formula C15H20N4S and molecular weight 288.41 g/mol [1]. The compound belongs to the 4-alkyl-5-aryl-1,2,4-triazole-3-thione/thiol scaffold, a privileged structure in medicinal chemistry with demonstrated anticonvulsant activity targeting voltage-gated sodium channels (VGSCs) [2]. Its para-diethylamino substituent (an electron-donating group) and N4-allyl side chain confer distinctive physicochemical properties including a computed logP of approximately 4.0, six rotatable bonds, and a polar surface area of 72.75 Ų [1]. Commercially, the compound is available from multiple vendors as a research-grade building block (typical purity ≥95%) for screening library inclusion and synthetic derivatization .

Why Closely Related 1,2,4-Triazole-3-thiol Analogs Cannot Substitute for 4-Allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol in Specialty Applications


The 4-alkyl-5-aryl-1,2,4-triazole-3-thione scaffold exhibits exquisite structure-activity sensitivity, where even small changes in the phenyl ring substituent produce dramatic shifts in pharmacological profile [1]. Published SAR data from preclinical anticonvulsant programs establish that small electron-withdrawing substituents (e.g., halogens) at the para position enhance VGSC affinity, while electron-donating groups (such as the diethylamino moiety present in this compound) alter both target binding and physicochemical properties including logD and hydrogen-bonding capacity [1]. Therefore, substituting a halogen-bearing analog (e.g., 4-chlorophenyl or 3-chlorophenyl derivatives) for this diethylamino-substituted congener would yield a fundamentally different biological fingerprint, inappropriate for applications requiring the unique combination of basicity, solubility, and electronic character conferred by the para-diethylamino group [1].

Quantitative Differentiation Evidence: 4-Allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol vs. Comparator Analogs


Para-Substituent Electronic Character Determines SAR Trajectory: Diethylamino vs. Halogen-Bearing Analogs

SAR analysis across a series of 4-alkyl-5-aryl-1,2,4-triazole-3-thiones reveals that small electron-withdrawing substituents (F, Cl, Br) attached to the para position of the phenyl ring correlate with beneficial VGSC affinity and protective anticonvulsant activity in animal models, whereas bulky electron-donating groups such as diethylamino are associated with diminished VGSC binding [1]. This compound's para-N(Et)₂ group is electron-donating (Hammett σ_p ≈ -0.72), distinguishing it fundamentally from optimized halogen-bearing leads that carry electron-withdrawing groups (σ_p values +0.06 to +0.23) [1]. No direct head-to-head comparison of this specific compound against a halogen analog is available in the published literature; this inference is drawn from the class-level SAR trends reported by Kaproń et al. (2020).

Anticonvulsant Drug Discovery VGSC Pharmacology Structure-Activity Relationship (SAR)

Lipophilicity and Permeability Differentiation: logP of 4.0 vs. Phenyl and Halogen Analogs

This compound has a computed logP of 4.0 , reflecting the added hydrophobicity from the para-diethylamino group and the N4-allyl chain. By contrast, the simpler analog 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS 23714-53-6) has a computed XLogP3-AA of 2.3 [1]. The ~1.7 log unit difference in logP implies a ~50-fold difference in octanol-water partition coefficient, which may significantly affect membrane permeability and off-target binding profiles.

Physicochemical Profiling Drug-likeness Blood-Brain Barrier Permeability

Hydrogen Bond Acceptor Capacity: 4 Acceptors with Basicity Advantage vs. Phenyl Analog

The para-diethylamino group provides an additional hydrogen bond acceptor site (tertiary amine) beyond the three inherent to the triazole-3-thiol core. The target compound thus possesses 4 H-bond acceptors (4 nitrogen atoms with lone pairs) versus only 2 acceptors for the 4-allyl-5-phenyl analog [1]. This increased H-bond acceptor count and the basicity of the diethylamino group (pKa of conjugate acid ~6.5-7.5 for N,N-diethylaniline derivatives) enhance aqueous solubility at mildly acidic pH and offer distinct metal-coordination potential relevant to catalysis and materials chemistry .

Solubility Enhancement Coordination Chemistry Ligand Design

Commercially Available Purity: 95% Minimum Specification Across Multiple Vendors

This compound is supplied at ≥95% purity as a standard specification by multiple independent vendors including AKSci, abcr, CymitQuimica/Fluorochem, and Hit2Lead/ChemBridge . Competing sources such as MolCore offer enhanced purity grades (≥98%) . The consistency across suppliers provides procurement flexibility, and the availability of higher-purity options enables users to match the specification to application requirements without sole-source dependency.

Chemical Procurement Quality Specification Building Block Supply

Application Scenarios for 4-Allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol (CAS 669748-48-5) Based on Quantitative Differentiation


Diversified Screening Library Inclusion for VGSC-Targeted Anticonvulsant Lead Identification

This compound serves as a representative electron-donating group-bearing member within a 4-alkyl-5-aryl-1,2,4-triazole-3-thione screening library. Its inclusion alongside halogen-substituted analogs (electron-withdrawing group series) enables systematic SAR exploration of the para-phenyl electronic effect on VGSC pharmacology, supported by the class-level SAR trends reported in the Kaproń et al. (2020) preclinical anticonvulsant program [1]. The compound's distinct electronic character (Hammett σ_p ≈ -0.72) provides a valuable SAR data point for computational modeling and pharmacophore refinement.

Metal Coordination Ligand for Catalysis and Materials Chemistry

The combination of a thiol donor, triazole nitrogen donors, and a distal tertiary amine (diethylamino group) creates a multidentate ligand architecture capable of binding metal ions in multiple coordination modes. With four hydrogen bond acceptors and a logP of 4.0 , this compound is well-suited for designing lipophilic metal complexes or metal-organic frameworks requiring solubility in organic solvents, differentiating it from simpler triazole-3-thiols that lack the additional amine binding site [2].

Synthetic Building Block for S-Alkylation and Thioether Derivatization

The free thiol group at position 3 of the triazole ring enables chemoselective S-alkylation and thioether formation. Commercially available at 95-98% purity from multiple vendors , this compound is a reliable starting material for generating focused libraries of S-substituted derivatives. The para-diethylamino group further allows subsequent functionalization (e.g., quaternization, N-oxide formation) not possible with non-basic phenyl analogs.

Physicochemical Probe for CNS Drug Design Programs

With a calculated logP of 4.0 and six rotatable bonds , this compound occupies a distinct region of CNS drug-like chemical space compared to the less lipophilic 4-allyl-5-phenyl analog (logP 2.3). It can serve as a probe molecule in permeability assays (e.g., PAMPA-BBB) to evaluate how the para-diethylamino substituent influences passive membrane permeability and brain penetration potential relative to halogen or unsubstituted phenyl benchmarks.

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